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molecular formula C8H7BrO3 B3007721 2-(3-Bromo-5-hydroxyphenyl)acetic acid CAS No. 934241-94-8

2-(3-Bromo-5-hydroxyphenyl)acetic acid

Cat. No. B3007721
M. Wt: 231.045
InChI Key: HEVGCOVCYZLVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148572B2

Procedure details

The product of step (iv) (4.5 g), in glacial acetic acid (30 ml) was treated with 48% aqueous HBr (30 ml) and heated at 100° C. for 24 h. The reaction mixture was partitioned between water and ethyl acetate, the organics were separated then dried (MgSO4) and evaporated under reduced pressure to give a tan solid which was triturated with ether/isohexane (4.24 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](CC#N)[CH:5]=[C:6]([O:8]C)[CH:7]=1.Br.[C:14]([OH:17])(=[O:16])[CH3:15]>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:15][C:14]([OH:17])=[O:16])[CH:5]=[C:6]([OH:8])[CH:7]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)OC)CC#N
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a tan solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether/isohexane (4.24 g)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C1)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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